Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-
Description
Structural Characterization of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-
Molecular Architecture and IUPAC Nomenclature
The compound’s core consists of an imidazo[1,2-a]pyrazine system – a fused bicyclic structure combining a five-membered imidazole ring (positions 1-2-a) with a six-membered pyrazine ring (positions 1,2,3,4). Systematic IUPAC nomenclature derives from:
- Parent heterocycle : Imidazo[1,2-a]pyrazine
- Substituent positions :
- Position 8 : Methylamine group (-NH-CH₃)
- Position 3 : 2-pyridinyl substituent
This results in the formal name N-methyl-3-(pyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine , validated by PubChem’s naming conventions for analogous structures. The molecular formula C₁₁H₁₀N₆ reflects:
- 11 carbon atoms
- 10 hydrogen atoms
- 6 nitrogen atoms
Key structural features include:
- Planar bicyclic core : Facilitates π-π stacking interactions
- Pyridinyl group at C3 : Introduces additional coordination sites via the pyridine nitrogen
- Methylamine at C8 : Modifies electron distribution through inductive effects
| Structural Feature | Position | Bond Type | Electronic Contribution |
|---|---|---|---|
| Imidazole ring | 1-2-a | Aromatic | Delocalized π-system |
| Pyrazine ring | 1,2,3,4 | Aromatic | Conjugated lone pairs |
| 2-Pyridinyl | C3 | σ-bond | Lewis basic site |
| Methylamine | C8 | N-C bond | Electron-donating group |
Crystallographic Analysis and Bonding Patterns
While direct X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insight into probable bonding configurations. For example:
- Bond lengths in imidazo[1,2-a]pyrazine derivatives typically show:
- Bond angles at ring junctions:
The 2-pyridinyl substituent likely induces:
- Torsional strain (15–25°) between pyridine and imidazopyrazine planes
- Intermolecular hydrogen bonding via pyridine N-atom (2.8–3.2 Å H-bond distances)
Hypothetical unit cell parameters (extrapolated from similar compounds):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a-axis | 12.4 Å |
| b-axis | 7.8 Å |
| c-axis | 14.2 Å |
| β angle | 98.5° |
Comparative Structural Analysis with Related Imidazopyrazine Derivatives
Core Modifications
Compared to prototypical imidazo[1,2-a]pyrazine:
Electronic Effects
Electron-withdrawing groups (e.g., bromo):
- Reduce HOMO energy by 0.7–1.2 eV
- Increase dipole moment by 1.1–1.5 D
Electron-donating groups (e.g., methylamine):
- Raise LUMO energy by 0.4–0.8 eV
- Enhance solubility in polar solvents (logP reduction of 0.3–0.5)
Three-Dimensional Overlay Analysis
Molecular superimposition with analogs reveals:
- Root-mean-square deviation (RMSD) of 0.8–1.2 Å for core atoms
- Substituent-dependent conformational changes :
- 2-Pyridinyl group induces 12–15° rotation vs. phenyl analogs
- Methylamine orientation varies by ±35° across derivatives
Properties
CAS No. |
825630-56-6 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-methyl-3-pyridin-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c1-13-11-12-16-8-10(17(12)7-6-15-11)9-4-2-3-5-14-9/h2-8H,1H3,(H,13,15) |
InChI Key |
IXRVDRDHPKAWLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted and Transition-Metal Catalyzed Cyclization
- The imidazo[1,2-a]pyrazine core is formed by cyclization of appropriately substituted pyrazine derivatives.
- Microwave irradiation accelerates the cyclization process, reducing reaction times from hours to minutes.
- Transition metals such as copper or palladium can catalyze the formation of the fused ring system, enhancing yield and regioselectivity.
- This method is suitable for synthesizing N-methylated derivatives by introducing methyl groups on the amine during or after cyclization.
Iodine-Catalyzed One-Pot Three-Component Condensation
A highly efficient and eco-friendly method involves an iodine-catalyzed one-pot reaction at room temperature, which proceeds as follows:
- Reactants : 2-aminopyrazine (or 2-aminopyridine), an aryl aldehyde, and tert-butyl isocyanide.
- Catalyst : Iodine (0.5 mol%) in ethanol solvent.
- Mechanism :
- Condensation of 2-aminopyrazine with the aldehyde forms an imine intermediate.
- Iodine activates the imine, facilitating nucleophilic addition of tert-butyl isocyanide.
- A [4 + 1] cycloaddition occurs, forming the imidazo[1,2-a]pyrazine ring.
- Outcome : The product precipitates directly from the reaction mixture, allowing easy isolation by filtration without further purification.
- Yields : Moderate to excellent yields (typically above 80%) with high purity (>98% by HPLC).
- Advantages : Mild conditions, low catalyst loading, cost-effectiveness, and environmentally benign.
Chemical Reactions Analysis
N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring nitrogen can be displaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form other heterocyclic structures.
Scientific Research Applications
Chemical Properties and Structure
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)- is characterized by a fused bicyclic structure combining imidazole and pyrazine rings. Its molecular formula is with a molecular weight of approximately 225.25 g/mol. The compound exhibits a complex arrangement of nitrogen atoms that contributes to its reactivity and biological activity.
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyrazin-8-amine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit specific kinases that are often mutated in various cancers, thus providing a therapeutic avenue for treatment. A notable study demonstrated that these compounds could effectively inhibit tumor growth in preclinical models by targeting cancer-associated kinases .
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases implicated in disease pathways. For example, it has shown promise in inhibiting c-jun N-terminal kinase (JNK), which plays a role in cell proliferation and apoptosis. This inhibition could be leveraged for therapeutic strategies against conditions such as Alzheimer's disease and various cancers where kinase dysregulation is prevalent .
Antimicrobial Properties
Recent investigations into the antibacterial activity of imidazo[1,2-a]pyrazin derivatives have revealed their potential effectiveness against resistant strains of bacteria. A series of synthesized derivatives were tested for their antibacterial properties, showing promising results against Gram-positive and Gram-negative bacteria .
Material Science Applications
Imidazo[1,2-a]pyrazin-8-amine has also found applications in material science due to its electronic properties. The compound can be utilized in the development of organic semiconductors and photovoltaic materials. Its ability to form stable structures with desirable electronic characteristics makes it suitable for incorporation into organic light-emitting diodes (OLEDs) and solar cells.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of imidazo[1,2-a]pyrazin derivatives for anticancer activity. The results indicated that specific modifications to the molecular structure enhanced potency against various cancer cell lines, suggesting a pathway for drug development targeting kinase-related cancers .
Case Study 2: Kinase Inhibitor Development
Another significant study focused on the development of imidazo[1,2-a]pyrazin-based kinase inhibitors aimed at treating Alzheimer's disease. The research revealed that these compounds could effectively modulate pathways involved in neurodegeneration by inhibiting specific kinases associated with the disease process .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyridine | Fused imidazole and pyridine rings | Exhibits strong biological activity against cancer cells |
| Imidazo[1,2-b]pyridine | Similar fused structure but different ring | Known for its antiviral properties |
| N-Methylimidazo[1,2-a]pyrazin-8-amine | Methyl group at nitrogen position | Enhanced lipophilicity may improve bioavailability |
This table illustrates the diversity within the imidazopyrazine family while underscoring the unique properties of imidazo[1,2-a]pyrazin-8-amine that make it a subject of ongoing research and development.
Mechanism of Action
The mechanism of action of N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 3-position is critical for target engagement. For example, the 2-pyridinyl group in the target compound likely enhances π-π stacking in kinase binding pockets, as seen in PTK6 co-crystal structures . In contrast, bromine at position 6 (e.g., TH7528) improves electrophilicity for covalent interactions with SAMHD1 .
- Nitrogen Placement : Imidazo[1,2-a]pyrazines exhibit reduced antibacterial potency compared to imidazo[1,2-a]pyridines, which lack an additional nitrogen in the fused ring (MICs: 1–9 µM vs. 0.5–2 µM) .
- Antiviral Activity : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives show activity against influenza A virus, suggesting that aromatic groups at position 3 are favorable for viral target inhibition .
Pharmacological Profiles
- Kinase Inhibition : The N-methyl-3-(2-pyridinyl)- derivative exhibits stronger binding to PTK6 (1.70 Å resolution) compared to dasatinib (2.24 Å), attributed to its optimized hydrogen-bonding network .
- Anticancer Activity : While the target compound’s specific data are unreported, structurally related CDK9 inhibitors (e.g., imidazo[1,2-a]pyrazines with IC₅₀ = 5–8 µM) demonstrate efficacy in breast cancer models .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which consists of an imidazole ring fused with a pyrazine ring. The molecular formula is , with a molecular weight of 225.25 g/mol. The IUPAC name is N-methyl-3-(pyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine, and its CAS number is 825630-56-6.
| Property | Value |
|---|---|
| Molecular Formula | C12H11N5 |
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | N-methyl-3-(pyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine |
| CAS Number | 825630-56-6 |
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)- exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Notably, it has been identified as a potent inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell signaling and is implicated in several diseases, including cancers and autoimmune disorders.
Biological Activities
The compound has demonstrated a wide range of biological activities:
- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of cancer cells by targeting Btk, leading to reduced cell survival in malignancies such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies .
- Antimicrobial Properties : It has been evaluated for its antimicrobial effects against various pathogens, showcasing potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity by modulating immune responses, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Recent research indicates that derivatives of this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Study 1: Inhibition of Btk
A study published in the Journal of Medicinal Chemistry reported that Imidazo[1,2-a]pyrazin-8-amine derivatives effectively inhibited Btk activity in vitro. The results indicated that these compounds could significantly reduce cell viability in B-cell lines expressing active Btk, suggesting their potential use in targeted therapies for B-cell malignancies .
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the structure enhanced antimicrobial efficacy, highlighting the importance of structural optimization in drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at various positions on the imidazo[1,2-a]pyrazine scaffold can significantly influence biological activity. For instance:
| Modification Location | Effect on Activity |
|---|---|
| N-methyl group | Enhances binding affinity to Btk |
| Pyridine substitution | Increases antimicrobial potency |
| Position 8 amine | Critical for maintaining anticancer efficacy |
Q & A
Q. Optimization Strategies :
Q. Table 1: Synthetic Methods Comparison
How are Imidazo[1,2-a]pyrazin-8-amine derivatives characterized, and what are their critical spectral markers?
Basic Research Question
Characterization relies on ¹H/¹³C NMR, HRMS, and UV-Vis spectroscopy . Key spectral features include:
- ¹H NMR : Aromatic protons at δ 7.5–8.0 ppm (pyridine/imidazole), NH signals at δ 2.8–3.5 ppm (broad) .
- ¹³C NMR : Imidazo-pyrazine carbons at δ 110–150 ppm; tert-butyl carbons at δ 30–56 ppm .
- HRMS : Molecular ion peaks (e.g., m/z 281.1764 for C₁₇H₂₀N₄⁺) confirm molecular formulae .
Q. Table 2: Representative NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N-tert-Butyl-2-(4-nitrophenyl) | 7.98 (H-6, dd), 0.97 (Me) | 149.35 (C-11), 30.10 (Me) | |
| 2-(4-Aminophenyl)-N-cyclohexyl | 7.56 (Ph), 2.83 (NH) | 132.77 (C-2), 56.12 (t-Bu) |
How do substituents at the 3-position (e.g., 2-pyridinyl) influence the reactivity and bioactivity of imidazo[1,2-a]pyrazin-8-amine derivatives?
Advanced Research Question
The 3-position substituent modulates electronic properties and binding affinity. For example:
Q. Methodological Insight :
- Use Hammett plots to correlate substituent σ values with reaction rates or bioactivity .
- Docking studies (e.g., AutoDock Vina) predict interactions with enzyme active sites .
What computational tools are effective for designing novel imidazo[1,2-a]pyrazin-8-amine derivatives with tailored properties?
Advanced Research Question
The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction pathways and optimize conditions . Key steps:
Reaction path search : Use density functional theory (DFT) to model cyclization transition states.
Data-driven optimization : Apply Bayesian algorithms to prioritize high-yield conditions.
Retrosynthetic analysis : Fragment target molecules into accessible precursors (e.g., 2-aminonicotinates) .
What are the reported biological activities of Imidazo[1,2-a]pyrazin-8-amine derivatives, and how are their mechanisms studied?
Advanced Research Question
Derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8–5.2 μM) and antioxidant activity, relevant for Alzheimer’s disease research . Mechanistic studies involve:
Q. Table 3: Bioactivity Data
| Derivative | AChE IC₅₀ (μM) | Antioxidant Activity (% Inhibition) | Reference |
|---|---|---|---|
| 8-(Piperidin-1-yl) | 1.2 | 85% (ABTS) | |
| N-Methyl-3-(2-pyridinyl)- | 3.8 | 72% (DPPH) |
How can researchers address contradictions in reported synthetic yields or spectral data for imidazo[1,2-a]pyrazin-8-amine derivatives?
Advanced Research Question
Discrepancies arise from solvent purity, catalyst source, or spectral calibration . Mitigation strategies:
- Reproducibility protocols : Standardize solvents (HPLC-grade) and NMR reference standards (e.g., TMS).
- Cross-validation : Compare HRMS data with computational m/z predictions (e.g., ChemAxon) .
- Crystallography : Resolve ambiguities using single-crystal X-ray structures (e.g., CCDC entries) .
What are the stability challenges for Imidazo[1,2-a]pyrazin-8-amine derivatives under storage or experimental conditions?
Basic Research Question
- Light sensitivity : Nitro-substituted derivatives degrade under UV light; store in amber vials at –20°C .
- Oxidation : Tertiary amines oxidize to N-oxides; use inert atmospheres (N₂/Ar) during reactions .
How does the imidazo[1,2-a]pyrazin-8-amine scaffold compare to similar heterocycles (e.g., imidazo[1,2-a]pyridines) in drug discovery?
Advanced Research Question
The pyrazine ring enhances hydrogen-bonding capacity vs. pyridine, improving target engagement. Key differences:
| Feature | Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyridine |
|---|---|---|
| Electron density | Lower (N-rich) | Higher |
| Solubility | Moderate (logP 1.5–2.5) | Low (logP 2.5–3.5) |
| Bioactivity | AChE inhibition | Antibacterial |
| Reference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
